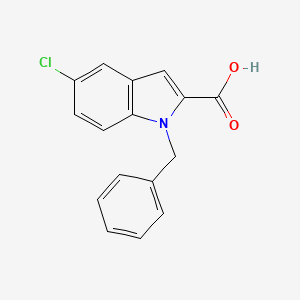

1-benzyl-5-chloro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-5-chloroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-6-7-14-12(8-13)9-15(16(19)20)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLFRWIEGLBBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026645-16-8 | |

| Record name | 1-benzyl-5-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-benzyl-5-chloro-1H-indole-2-carboxylic acid typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the C5 Position

The C5 substituent significantly influences physicochemical and biological properties:

Key Findings :

N1 Substitution Patterns

N1 substitution alters steric bulk and electronic properties:

Key Findings :

Carboxylic Acid Positional Isomerism

The position of the carboxylic acid affects molecular geometry and bioactivity:

Key Findings :

- C2 vs. C5/C6 : The C2 position aligns with bioactive conformations in indole-based drugs (e.g., indomethacin, an NSAID with C3 acetic acid) . C5/C6 isomers may lack optimal spatial alignment for target binding.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 316.78 | 3.8 | <0.1 | Not reported |

| 5-Benzyloxy-1H-indole-2-carboxylic acid (15) | 313.33 | 4.2 | 0.05 | 193–195 |

| 5-Chloro-1H-indole-2-carboxylic acid | 209.62 | 2.5 | 1.2 | Not reported |

Biological Activity

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features an indole ring structure with a benzyl group and a carboxylic acid functional group. The synthesis of this compound can be achieved through various methods, including:

- Copper-Catalyzed Ullmann Coupling : This method facilitates the formation of the indole ring from readily available starting materials, allowing for efficient synthesis without toxic ligands .

- Fischer Indole Synthesis : Involves the reaction of substituted phenylhydrazines with ketones or aldehydes, followed by cyclization in the presence of an acid catalyst .

Biological Activities

This compound has been investigated for several biological activities, including:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been noted in several studies. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines .

The biological effects of this compound may be attributed to its interaction with specific molecular targets:

- PPARγ Modulation : Similar compounds have been identified as selective PPARγ modulators, which play a critical role in glucose metabolism and inflammation .

- Cyclooxygenase Inhibition : The compound may interact with cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the effects of this compound:

Q & A

What are the established synthetic routes for 1-benzyl-5-chloro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Basic Synthesis Methodology

The compound is typically synthesized via Fischer indole synthesis or modifications thereof. A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid to form the indole core, followed by benzylation and chlorination steps . Key parameters for optimization include:

- Temperature control : Prolonged reflux (~3–5 hours) ensures complete cyclization.

- Catalyst selection : Sodium acetate acts as a base to facilitate condensation.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Advanced Considerations

For advanced synthesis, explore microwave-assisted methods to reduce reaction time or enantioselective routes using chiral catalysts. Monitor intermediates via TLC or HPLC to identify side products (e.g., over-chlorination) .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Structural Elucidation

Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL) is critical for confirming stereochemistry and substituent positioning. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.